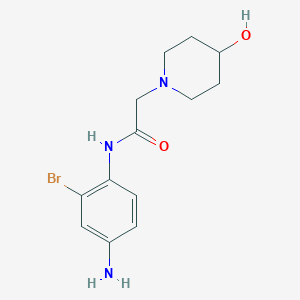![molecular formula C18H21N7O B2866339 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine CAS No. 2320583-48-8](/img/structure/B2866339.png)
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a synthetic compound with a complex structure that encompasses a purine core, a piperidinyl moiety, and a cyclopropylpyridazinyl group. The compound is of interest due to its potential pharmacological properties and its role in various scientific research domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available compounds such as purine derivatives and pyridazine intermediates.
Formation of the Piperidinyl Moiety: : A piperidine ring is constructed and functionalized to include an appropriate leaving group.
Linking the Cyclopropylpyridazinyl Group: : The cyclopropylpyridazinyl group is introduced through nucleophilic substitution or coupling reactions.
Final Assembly: : The final step involves the nucleophilic attack of the purine core onto the piperidinyl moiety to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where it is converted to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound might be achieved using reducing agents like sodium borohydride or lithium aluminium hydride, yielding various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substituting Agents: : Various nucleophiles and electrophiles depending on the desired product.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a building block for more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and designing new chemical entities.
Biology
In biology, 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is investigated for its potential as a biochemical probe. Its interactions with biological molecules can help elucidate cellular pathways and functions.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic benefits. Preliminary studies suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of novel materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine exerts its effects is primarily through its interaction with molecular targets. It binds to specific proteins or receptors, modulating their activity. This interaction often involves the purine core binding to nucleotide-binding sites, while the piperidinyl and cyclopropylpyridazinyl groups provide specificity and stability to the interaction.
Comparaison Avec Des Composés Similaires
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine can be compared with other purine derivatives such as:
Adenosine: : A naturally occurring purine nucleoside with various physiological roles.
Theophylline: : A methylxanthine drug used for respiratory diseases.
Caffeine: : A central nervous system stimulant with a similar purine structure.
What sets this compound apart is its unique substitution pattern, which endows it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Hope this gives you a comprehensive insight into the compound. Anything else you're curious about?
Propriétés
IUPAC Name |
6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-13(1)14-3-4-15(24-23-14)26-9-12-5-7-25(8-6-12)18-16-17(20-10-19-16)21-11-22-18/h3-4,10-13H,1-2,5-9H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHCPYPABBAMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)


![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)





![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
